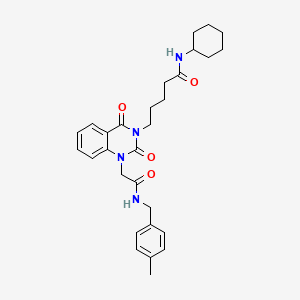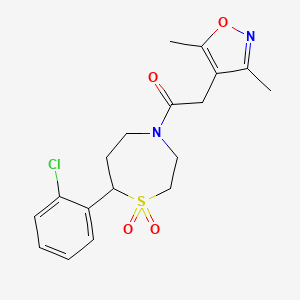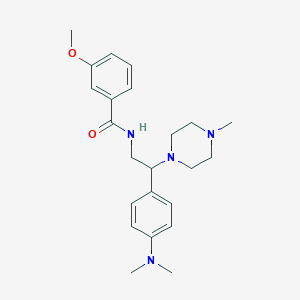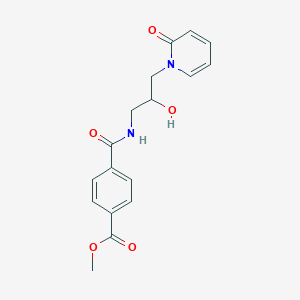
2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide, also known as DCPA, is a herbicide that was first registered for use in the United States in 1965. Since then, it has been used worldwide to control a variety of weeds in various crops, including corn, soybeans, and wheat.
科学的研究の応用
Chemical Synthesis and Applications
The compound has been utilized in the synthesis of various chemical structures, such as 3-heteroarylindoles and pyridine carbonitrile derivatives, demonstrating its versatility in organic chemistry. For instance, alkyl 3-dimethylamino-2-(indol-3-yl)propenoate derivatives were prepared from alkyl 3-indoleacetates, showing the compound's role in the synthesis of indolylpyrimidones and indolylpyranones, among others (R. Jakše et al., 2004). Furthermore, its derivatives have been explored for their antimicrobial and antioxidant activities, indicating the compound's potential in developing bioactive molecules (H. H. Sayed et al., 2015).
Herbicidal Activity
Research on N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide has revealed its effectiveness in herbicidal activity, emphasizing the importance of such compounds in agricultural sciences. The synthesis and evaluation of this compound, along with its structural analysis through X-ray diffraction, underscore its potential in herbicide development (Liu et al., 2008).
Contributions to Material Sciences
Additionally, this compound and its related derivatives have been investigated for their applications in material sciences, such as the study on the corrosion inhibition of mild steel, showcasing its significance in industrial applications. The inhibition efficiency of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on mild steel corrosion in hydrochloric acid solution has been studied, providing insights into its practical applications in protecting metals from corrosion (A. Ghazoui et al., 2017).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3/c1-10(23-13-5-4-11(16)9-12(13)17)15(22)18-7-8-20-14(21)3-2-6-19-20/h2-6,9-10H,7-8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGTXLVHCXVWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC=N1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830397.png)
![Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2830398.png)
![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2830399.png)


![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2830404.png)


![(2S)-N-{4-[2-(dimethylamino)ethyl]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2830407.png)
![4-[2-[[3-(4-Methylphenyl)-5-triazolo[1,5-a]quinazolinyl]amino]ethyl]benzenesulfonamide](/img/structure/B2830408.png)


![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2830417.png)
![6-Cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2830418.png)